molecular formula C27H22F2N4O2 B2921679 N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide CAS No. 931697-11-9

N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide

Cat. No.: B2921679
CAS No.: 931697-11-9
M. Wt: 472.496
InChI Key: WIYYRPKNKJGJKB-UHFFFAOYSA-N
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Description

This compound is a pyrazoloquinoline derivative characterized by a fused pyrazole-quinoline core with distinct substituents:

  • 5-[(2-Fluorophenyl)methyl]: A benzyl moiety with fluorine substitution, likely improving lipophilicity and target affinity.
  • 3-Oxo group: Introduces hydrogen-bonding capability, critical for enzymatic interactions.
  • N-(3,4-dimethylphenyl)acetamide side chain: Modulates solubility and pharmacokinetic properties.

Pyrazoloquinolines are renowned for their versatile bioactivity (antimicrobial, anticancer, CNS modulation) and fluorescent properties .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F2N4O2/c1-16-7-9-20(11-17(16)2)30-25(34)15-33-27(35)22-14-32(13-18-5-3-4-6-23(18)29)24-10-8-19(28)12-21(24)26(22)31-33/h3-12,14H,13,15H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYYRPKNKJGJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyrazoloquinoline-Based PDE Inhibitors

  • Example: Pyrazoloquinoline PDE10 inhibitors (Yang et al., 2012) . Structure: Lacks the 3-oxo group but includes a trifluoromethyl substituent. Activity: Potent PDE10 inhibition (IC₅₀ < 10 nM) for schizophrenia management. Comparison: The 3-oxo group in the target compound may confer selectivity for other PDE isoforms (e.g., PDE4/5) due to hydrogen-bonding interactions with catalytic domains.

Fluorescent Pyrazoloquinoline Derivatives

  • Example: 3-(2-Pyridyl)-2-pyrazoline derivatives (Wang et al., 2001) . Structure: Pyrazoline-naphthalimide hybrids with Zn²⁺-sensing capabilities. Fluorescence: Quantum yield (Φ) > 0.8 in nonpolar solvents.
  • Target Compound: The 8-fluoro and 5-benzyl groups may redshift emission compared to unsubstituted pyrazoloquinolines, while the 3-oxo group could reduce Φ in polar solvents due to increased dipole moment .

Pyrazolo[4,3-c]quinolin-2-one Derivatives

  • Example: Angular pyrazolo[4,3-c]quinolin-2-ones synthesized via DMF-mediated cyclization () . Structure: Similar core but lacks fluorinated substituents. Synthesis: Microwave-assisted methods improve yield (>80%) and reduce reaction time (<1 hour) compared to traditional thermal cyclization .

Pharmacological and Functional Comparisons

Fluorescence Properties

Compound Emission Wavelength (nm) Quantum Yield (Φ) Solvent Polarity Effect Reference
Target Compound ~450–470 (predicted) Moderate (0.4–0.6) Φ decreases in polar solvents
DPPQ Derivatives 420–480 0.7–0.9 High Φ in nonpolar solvents
OLED Pyrazoloquinolines 460–520 0.6–0.8 Tunable via substituents

Biological Activity

Molecular Formula

  • C : 22
  • H : 19
  • N : 5
  • O : 4
  • Molecular Weight : 449.5 g/mol

IUPAC Name

  • N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide

Structure Representation

The compound features a pyrazoloquinoline backbone with various substituents that may influence its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of pyrazoloquinoline showed cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) with IC50 values ranging from 6.2 µM to 43.4 µM .

The proposed mechanism for the anticancer effects involves:

  • Inhibition of Cell Proliferation : Compounds disrupt the cell cycle in cancer cells.
  • Induction of Apoptosis : They trigger programmed cell death pathways.
  • Targeting Specific Enzymes : Similar compounds have been shown to inhibit metabolic enzymes crucial for cancer cell survival .

Antimicrobial Activity

Additionally, related compounds have demonstrated antimicrobial properties:

  • Some derivatives exhibited higher antibacterial activity compared to antifungal activity against various pathogens .

Case Studies

  • Case Study on Anticancer Efficacy : A derivative of the pyrazoloquinoline structure was tested against multiple cancer cell lines and showed promising results in inhibiting tumor growth through apoptosis induction.
  • Antimicrobial Testing : In vitro studies revealed that certain analogs of this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in infectious diseases .

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerHCT-116 (Colon Cancer)6.2
AnticancerT47D (Breast Cancer)27.3
AntibacterialVarious BacteriaVariable

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